molecular formula C10H20Cl2N2O3 B1421005 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride CAS No. 1185293-22-4

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

Cat. No. B1421005
CAS RN: 1185293-22-4
M. Wt: 287.18 g/mol
InChI Key: RINHRRUYVDZBEH-UHFFFAOYSA-N
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Description

“4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C10H18N2O3•2HCl . It has a molecular weight of 287.18 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” consists of a morpholine ring and a piperidine ring, both of which are heterocyclic compounds containing nitrogen . The compound also contains two hydrochloride (HCl) groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” include a molecular weight of 287.18 and a molecular formula of C10H18N2O3•2HCl .

Scientific Research Applications

Synthesis of Selective Adenosine A2A Receptor Antagonists

This compound serves as a reactant in the synthesis of selective adenosine A2A receptor antagonists . These antagonists are crucial in the study of neurodegenerative diseases like Parkinson’s and are potential therapeutic agents due to their neuroprotective and anti-inflammatory properties.

Development of Antidepressants

Researchers utilize 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride in the creation of new antidepressants . The compound’s structural flexibility allows for the development of molecules that can cross the blood-brain barrier, potentially leading to more effective treatments for depression.

Cancer Research: E-cadherin Expression Restoration

In cancer research, particularly for colorectal carcinoma, this compound is used to synthesize small molecules that can restore E-cadherin expression . This is significant as E-cadherin plays a role in cell adhesion, and its expression reduction is associated with increased invasion and metastasis of cancer cells.

Platelet Aggregation Inhibition

The compound is a precursor in the synthesis of orally bioavailable P2Y12 antagonists . These antagonists are important for the inhibition of platelet aggregation, a process that can lead to thrombosis, and are therefore vital in the development of anti-thrombotic drugs.

Chemical Synthesis Research

Due to its unique structure, 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is used in various chemical synthesis research projects. Its molecular framework is beneficial in constructing complex organic compounds with potential pharmacological activities .

Material Science

In material science, this compound’s derivatives may be explored for their potential use in creating new materials with specific desired properties, such as conductivity or reactivity .

Chromatography

The compound can be used in the development of new chromatographic methods, aiding in the separation of complex mixtures and the purification of specific substances for analytical purposes .

Analytical Chemistry

Lastly, in analytical chemistry, 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride can be employed in the creation of new assays and diagnostic tools, potentially improving the detection and quantification of biological or chemical substances .

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation .

Mechanism of Action

Target of Action

The primary target of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is Cathepsin F . Cathepsin F is a human protein that plays a crucial role in cellular protein degradation and turnover.

Mode of Action

It is known to interact with its target, cathepsin f . The interaction between the compound and its target may result in changes in the activity of Cathepsin F, potentially influencing the protein degradation process.

properties

IUPAC Name

4-morpholin-4-ylpiperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.2ClH/c13-9(14)10(1-3-11-4-2-10)12-5-7-15-8-6-12;;/h11H,1-8H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHRRUYVDZBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

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